Cas no 24399-45-9 ([(1As,3aS,4R,5R,7R,7aS,7bR)-4,5,7a,7b-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,3a,5,6,7-hexahydro-1aH-naphtho[1,2-b]oxiren-7-yl] (Z)-2-methylbut-2-enoate)
24399-45-9 structure
Product Name:[(1As,3aS,4R,5R,7R,7aS,7bR)-4,5,7a,7b-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,3a,5,6,7-hexahydro-1aH-naphtho[1,2-b]oxiren-7-yl] (Z)-2-methylbut-2-enoate
CAS No:24399-45-9
MF:C25H36O5
MW:416.55034828186
CID:257443
Update Time:2024-02-29
[(1As,3aS,4R,5R,7R,7aS,7bR)-4,5,7a,7b-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,3a,5,6,7-hexahydro-1aH-naphtho[1,2-b]oxiren-7-yl] (Z)-2-methylbut-2-enoate Chemical and Physical Properties
Names and Identifiers
-
- 2-Butenoic acid,2-methyl-,(1aS,3aS,4R,5R,7R,7aS,7bR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]decahydro-4,5,7a,7b-tetramethylnaphth[1,2-b]oxiren-7-ylester, (2Z)-
- (Z)-2-Methyl-2-butenoic acid [(1aS,3aα)-4α-[2-(2,5-dihydro-5-oxofuran-3-yl)ethyl]decahydro-4,5α,7aα,7bα-tetramethylnaphtho[1,2-b]oxirene-7β-yl] ester
- 2-Butenoic acid,2-methyl-,(1aS,3aS,4R,5R,7R,7aS,7bR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]decahydro-4,5,7a,7b-tetramethyln
- 17,18-Dinor-8bH-labd-13-en-15-oic acid,3,4-epoxy-6b,16-dihydroxy-5,9-dimethyl-, g-lactone, 2-methylcrotonate, (Z)-(8CI)
- 2-Butenoic acid, 2-methyl-,4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]decahydro-4,5,7a,7b-tetramethylnaphth[1,2-b]oxiren-7-ylester, [1aS-[1aa,3aa,4a,5a,7b(Z),7aa,7ba]]-
- Crotonic acid, 2-methyl-, ester with 3,4-epoxy-6b,16-dihydroxy-5,9-dimethyl-17,19-dinor-8bH-labd-13-en-15-oic acid g-lactone, (Z)- (8CI)
- Elongatolide E
- CSSGXDLJYUSHNP-ZSPJBMEVSA-
- [(1As,3aS,4R,5R,7R,7aS,7bR)-4,5,7a,7b-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,3a,5,6,7-hexa
- [(1As,3aS,4R,5R,7R,7aS,7bR)-4,5,7a,7b-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,3a,5,6,7-hexahydro-1aH-naphtho[1,2-b]oxiren-7-yl] (Z)-2-methylbut-2-enoate
-
- Inchi: 1S/C25H36O5/c1-7-15(2)22(27)29-20-12-16(3)23(4,11-10-17-13-21(26)28-14-17)18-8-9-19-25(6,30-19)24(18,20)5/h7,13,16,18-20H,8-12,14H2,1-6H3/b15-7-/t16-,18+,19+,20-,23-,24+,25+/m1/s1
- InChI Key: CSSGXDLJYUSHNP-ZSPJBMEVSA-N
- SMILES: O1[C@H]2CC[C@H]3[C@](C)(CCC4=CC(=O)OC4)[C@H](C)C[C@H]([C@@]3(C)[C@@]12C)OC(/C(=C\C)/C)=O
Computed Properties
- Exact Mass: 416.256
- Monoisotopic Mass: 416.256
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 812
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.099
[(1As,3aS,4R,5R,7R,7aS,7bR)-4,5,7a,7b-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,3a,5,6,7-hexahydro-1aH-naphtho[1,2-b]oxiren-7-yl] (Z)-2-methylbut-2-enoate Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
24399-45-9 ([(1As,3aS,4R,5R,7R,7aS,7bR)-4,5,7a,7b-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,3a,5,6,7-hexahydro-1aH-naphtho[1,2-b]oxiren-7-yl] (Z)-2-methylbut-2-enoate) Related Products
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